Dioctylthiophosphinic acid

Description

Properties

CAS No. |

58566-60-2 |

|---|---|

Molecular Formula |

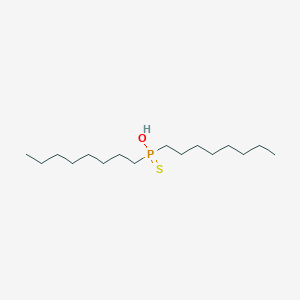

C16H35OPS |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

hydroxy-dioctyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C16H35OPS/c1-3-5-7-9-11-13-15-18(17,19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,19) |

InChI Key |

CFYPKGFUEBPULG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=S)(CCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of Dioctylthiophosphinic Acid

Investigation of Direct Reaction Pathways for Thiophosphonic Acid Precursors

Direct reaction pathways to dioctylthiophosphinic acid often involve the introduction of the sulfur atom onto a pre-formed phosphinic acid derivative or the direct reaction of a phosphorus-sulfur reagent with an octylating agent. These methods are advantageous due to their potential for high atom economy and reduced synthetic steps.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of direct thiophosphorylation reactions is highly dependent on the optimization of reaction conditions and the selection of appropriate catalytic systems. Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants. For instance, in the synthesis of related thiophosphonic acid derivatives, a metal-free thiophosphorylation of ortho-quinone methides has been developed, which proceeds via an atom-economical process, yielding only water as a byproduct. This suggests that similar Brønsted acid-catalyzed approaches could be viable for the synthesis of this compound, potentially avoiding the use of toxic metal catalysts and moisture-sensitive reagents.

The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are often employed to facilitate the dissolution of reactants and stabilize charged intermediates. Catalytic systems explored for similar transformations include both Lewis acids and bases, which can activate either the phosphorus reagent or the octylating agent. The development of efficient catalytic systems is crucial for achieving high yields and selectivity, minimizing side reactions, and enabling the synthesis to be performed under milder conditions.

| Parameter | Condition | Effect on Yield/Selectivity |

| Temperature | Elevated temperatures | Often increases reaction rate but may lead to side products. |

| Solvent | Polar aprotic (e.g., Acetonitrile) | Can improve solubility and stabilize intermediates. |

| Catalyst | Brønsted or Lewis acids | Can activate reactants and promote C-P or P-S bond formation. |

| Stoichiometry | Excess of one reactant | Can drive the reaction to completion. |

Exploration of Phosphorylation Reaction Protocols

Phosphorylation reactions are fundamental to the synthesis of organophosphorus compounds, including the precursors to this compound. These protocols often utilize highly reactive phosphorus reagents to introduce the phosphorus center into the organic framework.

Utilization of Phosphorus Pentoxide and Phosphorus Trichloride (B1173362) in Synthesis

Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent and can be used in phosphorylation reactions. For instance, it is used in the synthesis of alkyl phosphates from alcohols. In a potential pathway to a dioctylphosphinic acid precursor, P₄O₁₀ could react with octanol (B41247) to form a mixture of mono- and dioctyl phosphoric acids. These could then be further functionalized. Research on the synthesis of dodecyl phosphate (B84403) from lauryl alcohol and P₂O₅ has demonstrated the feasibility of such reactions, with optimization of conditions such as the molar ratio of reactants, temperature, and reaction time being crucial for maximizing the yield of the desired product.

Phosphorus trichloride (PCl₃) is a versatile reagent in organophosphorus chemistry. It can react with Grignard reagents or organolithium compounds derived from octane (B31449) to form dioctylchlorophosphine. This intermediate can then be oxidized and subsequently sulfurized to yield this compound. The high reactivity of PCl₃ necessitates careful control of reaction conditions to avoid side reactions, such as the formation of trioctylphosphine. Alternative methods using less nucleophilic organozinc reagents with PCl₃ have been shown to provide higher selectivity in the synthesis of related aryl- and heteroaryl-dichlorophosphines.

| Reagent | Intermediate | Subsequent Steps |

| Phosphorus Pentoxide | Dioctyl phosphoric acid | Reduction and sulfurization |

| Phosphorus Trichloride | Dioctylchlorophosphine | Oxidation and sulfurization |

Application of the Michaelis-Arbuzov Reaction for Compound Formation

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides, and its principles can be extended to the synthesis of their thio-analogues. This reaction typically involves the reaction of a trivalent phosphorus ester with an alkyl halide.

Detailed Mechanistic Analysis of Intermediates and Reaction Progression

The classical Michaelis-Arbuzov reaction proceeds through a two-step mechanism. The first step is the nucleophilic attack of the trivalent phosphorus species on the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. This is an Sₙ2 reaction. The second step involves the dealkylation of the phosphonium salt by the displaced halide ion, which is also an Sₙ2 reaction, resulting in the formation of the final pentavalent phosphorus product.

In the context of synthesizing a precursor to this compound, a dialkyl phosphonite, (RO)₂P-Octyl, could react with an octyl halide (Octyl-X). The reaction would proceed as follows:

Formation of the Phosphonium Intermediate: The lone pair of electrons on the phosphorus atom of the dialkyl octylphosphonite attacks the electrophilic carbon of the octyl halide, displacing the halide ion and forming a trialkyloctylphosphonium salt. (RO)₂P-Octyl + Octyl-X → [(RO)₂P(Octyl)₂]⁺ X⁻

Dealkylation: The halide ion (X⁻) then attacks one of the alkyl groups (R) on an oxygen atom of the phosphonium intermediate. This results in the formation of the dioctylphosphinate ester and an alkyl halide (R-X). [(RO)₂P(Octyl)₂]⁺ X⁻ → (RO)P(=O)(Octyl)₂ + R-X

To obtain this compound, the resulting dioctylphosphinate ester would need to be converted to its thio-analogue, for example, by reaction with Lawesson's reagent, followed by hydrolysis.

Alternatively, a variation of the Michaelis-Arbuzov reaction could involve a trivalent phosphorus compound already containing sulfur, such as a dialkyl thiophosphite.

The progression of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, which can help in identifying the phosphonium intermediates and the final product. The stability of the phosphonium intermediate is influenced by the nature of the substituents on the phosphorus atom and the counter-ion. In some cases, with non-nucleophilic counter-ions, the phosphonium salt can be isolated.

| Step | Reactants | Intermediate/Product | Mechanism |

| 1 | Dialkyl octylphosphonite + Octyl halide | Trialkyloctylphosphonium salt | Sₙ2 |

| 2 | Trialkyloctylphosphonium salt + Halide ion | Dioctylphosphinate ester + Alkyl halide | Sₙ2 |

Chemical Reactivity and Derivatization Pathways of Dioctylthiophosphinic Acid

Esterification Reactions: Formation and Characterization of Esters

The esterification of dialkylthiophosphinic acids, including dioctylthiophosphinic acid, involves the reaction of the acid with an alcohol to form the corresponding ester and water. This transformation targets the hydroxyl group of the acid. While direct esterification by simply heating the acid with an alcohol is generally inefficient for phosphinic acids, various methods have been developed to promote this conversion. semanticscholar.org

One common approach involves the activation of the phosphinic acid. This can be achieved by converting the acid into a more reactive intermediate, such as a phosphinic chloride, which then readily reacts with an alcohol in the presence of a base to yield the ester. semanticscholar.org Another method employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the condensation between the phosphinic acid and the alcohol. semanticscholar.org

The resulting dioctylthiophosphinate esters are characterized by the replacement of the acidic proton with an alkyl or aryl group, leading to a significant change in physical properties, such as increased lipophilicity and altered solubility.

The reaction kinetics are often studied to understand the factors influencing the reaction rate. For acid-catalyzed esterifications, the reaction is typically modeled as a second-order process. nih.govresearchgate.net The rate of reaction is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and feasibility of the reaction. For many esterification reactions, the process is endothermic, meaning it requires an input of energy to proceed. nih.gov

Below is an illustrative data table showing thermodynamic parameters for a representative esterification reaction, highlighting the endothermic and nonspontaneous nature at lower temperatures.

| Temperature (K) | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J mol⁻¹ K⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

|---|---|---|---|

| 333 | 78.94 | 135.3 | 33.92 |

| 343 | 78.94 | 135.3 | 32.57 |

| 353 | 78.94 | 135.3 | 31.21 |

Note: The data presented is for the esterification of oleic acid and is intended to be illustrative of general thermodynamic trends in esterification reactions. nih.gov

Nucleophilic Substitution Reactions Involving the Thiophosphate Moiety

The phosphorus atom in this compound and its derivatives is electrophilic and can undergo nucleophilic substitution. In these reactions, a nucleophile attacks the phosphorus center, leading to the displacement of a leaving group. The thiophosphate (P=S) group significantly influences the reactivity of the phosphorus center.

Nucleophilic substitution at a tetracoordinate thiophosphoryl center can proceed through two primary mechanisms: a concerted, single-step process (Sɴ2-P) or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. sapub.orgnih.gov

Sɴ2-P Mechanism: This is a concerted process where the nucleophile attacks the phosphorus center at the same time as the leaving group departs. This mechanism typically results in an inversion of configuration at the phosphorus atom. It is analogous to the Sɴ2 reaction at a carbon center. nih.govresearchgate.net

Addition-Elimination (A-E) Mechanism: This stepwise pathway involves the initial attack of the nucleophile to form a trigonal bipyramidal pentacoordinate intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled. The stereochemical outcome of this mechanism can be inversion, retention, or racemization, depending on the stability and lifetime of the intermediate and the relative apicophilicity of the substituents. nih.govmdpi.com

The preferred mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles and good leaving groups tend to favor the Sɴ2-P mechanism, while factors that stabilize the pentacoordinate intermediate, such as the presence of highly electronegative groups, can promote the A-E pathway. nih.gov

These substitution reactions are crucial for the synthesis of a wide range of derivatives. For instance, reacting a dioctylthiophosphinic halide with amines would yield phosphinothioic amides, while reaction with alkoxides would produce esters.

Oxidation Processes and Product Characterization

The sulfur atom in the thiophosphoryl group (P=S) of this compound can be replaced by an oxygen atom through oxidation. This process converts the thiophosphinic acid into its corresponding phosphinic acid, or further to a phosphonic acid derivative under certain conditions.

The oxidation of phosphinic acids is a known route to synthesize phosphonic acids. beilstein-journals.orgnih.gov While the direct oxidation of a thiophosphinic acid primarily yields the corresponding phosphinic acid (R₂P(O)OH), subsequent or more vigorous oxidation can potentially lead to cleavage of a P-C bond to form a phosphonic acid (R-P(O)(OH)₂), although this is a less direct route. A more common pathway to phosphonic acids involves the oxidation of phosphonous acids [R-P(H)(O)OH]. thieme-connect.de

However, if considering the conversion of the broader class of organophosphorus compounds, dialkylphosphinates can be oxidized to their corresponding phosphonic acids. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, nitric acid, or permanganates. thieme-connect.de The reaction conditions, such as temperature and the choice of oxidant, are critical to control the extent of oxidation and prevent unwanted side reactions.

The resulting dioctylphosphonic acid would exhibit different chemical properties compared to the parent thiophosphinic acid. The P=O bond is more polar than the P=S bond, which can affect the acidity, solubility, and coordination properties of the molecule. Phosphonic acids are known for their strong coordination to metal ions and their use in materials science and as therapeutic agents. nih.gov

The table below summarizes the key transformations discussed.

| Reactant | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| This compound | Esterification | Alcohol, Acid Catalyst/Coupling Agent | Dioctylthiophosphinate Ester |

| Dioctylthiophosphinic Halide | Nucleophilic Substitution | Amine/Alcohol | Dioctylphosphinothioic Amide/Ester |

| This compound | Oxidation | Oxidizing Agent (e.g., H₂O₂) | Dioctylphosphinic Acid |

Coordination Chemistry and Metal Complexation of Dioctylthiophosphinic Acid

Ligand Characteristics and Donor Atom Properties

Dioctylthiophosphinic acid, with the chemical formula (C₈H₁₇)₂P(S)OH, is a bidentate ligand, meaning it can bind to a central metal atom through two of its atoms. The key to its coordinating ability lies in the presence of a "soft" sulfur donor atom and a "hard" oxygen donor atom. This dual nature allows it to form stable complexes with a wide variety of metal ions, showcasing its adaptability as a ligand.

The determination of which donor atom—sulfur or oxygen—is involved in the coordination with a metal ion is crucial for understanding the structure and properties of the resulting complex. Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for this purpose.

³¹P NMR spectroscopy is another invaluable technique. The phosphorus atom in this compound is highly sensitive to its chemical environment. The coordination of a metal ion to either the sulfur or oxygen atom will alter the electron density around the phosphorus nucleus, leading to a change in its chemical shift in the ³¹P NMR spectrum. A downfield or upfield shift in the ³¹P signal upon complexation provides clear evidence of a metal-ligand interaction and can offer clues about the nature and geometry of the coordination.

The Hard-Soft Acid-Base (HSAB) principle is a fundamental concept in coordination chemistry that helps predict the stability of metal complexes. This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft." Hard acids are typically small, highly charged, and not easily polarizable (e.g., alkali and alkaline earth metals, early transition metals in high oxidation states). Soft acids are larger, have a lower charge, and are more polarizable (e.g., late transition metals in low oxidation states). Similarly, hard bases contain small, highly electronegative donor atoms (like oxygen and fluorine), while soft bases have larger, more polarizable donor atoms (like sulfur and phosphorus).

The HSAB principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. This compound is an interesting case as it is an ambidentate ligand with both a hard oxygen donor and a soft sulfur donor. This allows for a degree of selectivity in its coordination behavior.

For instance, when reacting with a hard metal ion such as Al³⁺ or a lanthanide ion, coordination is more likely to occur through the hard oxygen atom. Conversely, with a soft metal ion like Ag⁺, Hg²⁺, or Pd²⁺, the preferred coordination site would be the soft sulfur atom. For borderline metal ions, such as Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺, the coordination can be more complex and may involve both donor atoms, often leading to the formation of a chelate ring where the ligand binds to the metal through both sulfur and oxygen. This chelation significantly enhances the stability of the resulting complex. The HSAB principle, therefore, serves as a valuable predictive tool in the design of new metal complexes with this compound, allowing chemists to tailor the coordination environment based on the choice of the metal ion.

Catalytic and Material Science Applications of Metal Complexes

Performance as Ligands in Homogeneous and Heterogeneous Catalysis

There is a significant lack of specific, documented examples of metal complexes of this compound being employed as catalysts in either homogeneous or heterogeneous systems. Organophosphorus compounds, in general, are a cornerstone of catalysis, with phosphines and phosphine (B1218219) oxides being common ancillary ligands that can tune the electronic and steric properties of a metal center to enhance catalytic activity and selectivity.

Design of Novel Functional Materials through Metal-Organic Frameworks or Coordination Polymers

The construction of metal-organic frameworks (MOFs) and coordination polymers relies on the use of bridging ligands to link metal ions or clusters into extended one-, two-, or three-dimensional networks. These materials are of great interest for applications in gas storage, separation, sensing, and catalysis.

The dioctylthiophosphinate ligand, with its single acidic proton, typically acts as a monodentate or a chelating ligand to a single metal center rather than a bridging linker between multiple metal centers, which is a requirement for forming high-dimensional coordination polymers or MOFs. While phosphinate and carboxylate groups are commonly used to build such frameworks, the bulky, non-bridging nature of this compound makes it structurally less suited for creating the porous, extended networks characteristic of typical MOFs.

Consequently, there is no significant body of research detailing the synthesis or functional properties of MOFs or coordination polymers constructed using this compound as a primary building block. The field predominantly utilizes polydentate ligands like dicarboxylic acids, tricarboxylic acids, or nitrogen-containing linkers (e.g., imidazoles, pyridines) to achieve the desired network topologies and functionalities.

Applications in Extractive Metallurgy and Hydrometallurgical Processes

Principles of Solvent Extraction for Metal Ion Recovery

Solvent extraction, or liquid-liquid extraction, is a crucial unit operation in hydrometallurgy for the separation and purification of metal ions from aqueous solutions. nih.gov The process relies on the differential distribution of a metal solute between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase consisting of an extractant dissolved in a diluent. researchgate.net Dioctylthiophosphinic acid acts as a cationic extractant, where a proton on the acid is exchanged for a metal cation, facilitating the transfer of the metal into the organic phase. nih.gov

The general equilibrium for the extraction of a divalent metal ion (M²⁺) by a dimeric organothiophosphinic acid ((HR)₂) can be represented as:

M²⁺ (aq) + 2(HR)₂ (org) ⇌ MR₂(HR)₂ (org) + 2H⁺ (aq)

This equilibrium is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the temperature. unacademy.comnih.gov

The efficiency of a solvent extraction process is determined by both its equilibrium characteristics and its kinetics. Equilibrium studies define the maximum extent of metal transfer possible under given conditions, while kinetic studies describe the rate at which this equilibrium is approached.

The kinetics of metal extraction are often diffusion-limited or kinetically controlled. For many systems using organophosphorus extractants, the rate-limiting step can be the formation of the metal-extractant complex at the aqueous-organic interface or the diffusion of reactants and products across the phase boundary. mdpi.com Kinetic studies have shown that for organophosphorus extractants, equilibrium for yttrium extraction can be achieved much faster than for iron(III), allowing for effective separation under non-equilibrium conditions. mdpi.com For instance, a high yttrium-iron separation coefficient of 23.2 was achieved in just 1.5-2 minutes of contact time. mdpi.com

Equilibrium in solvent extraction is described by the distribution ratio (D), which is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. utwente.nl Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined from equilibrium studies conducted at various temperatures. For example, a study on the synergistic extraction of neodymium using a mixture including a monothiophosphinic acid found the process to be endothermic. researcher.life

One of the primary advantages of this compound and its analogues, such as bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the active component of Cyanex 301), is their high selectivity for certain metal ions over others. researchgate.net This selectivity is governed by the principles of hard and soft acids and bases (HSAB), where the soft sulfur donor atoms in the extractant show a strong affinity for soft or borderline metal ions.

This property is particularly valuable for separating cobalt from nickel in sulfate (B86663) or chloride solutions, a notoriously difficult separation in hydrometallurgy. researchgate.netresearchgate.net Dithiophosphinic acids exhibit a strong preference for cobalt over nickel, allowing for the effective purification of cobalt from solutions with high Ni/Co ratios. researchgate.net The separation is highly pH-dependent; for instance, Cyanex 272, a related phosphinic acid, can extract 99.9% of cobalt at a pH of 5.0. researchgate.net The separation factor (β), a ratio of the distribution coefficients of two different metals, is a key measure of selectivity.

The table below illustrates the typical pH-based selectivity of related dialkylphosphinic and dialkyldithiophosphinic acids for various metal ions.

| Metal Ion | Typical Extraction pH Range with Dialkylphosphinic/Dithiophosphinic Acids | Separation From | Reference |

|---|---|---|---|

| Co(II) | 3.0 - 6.0 | Ni(II) | researchgate.net |

| Cu(II) | 2.0 - 3.0 | Co(II), Ni(II) | researchgate.net |

| Mn(II) | 2.5 - 3.5 | Co(II), Ni(II) | researchgate.net |

| Zn(II) | 1.0 - 2.5 | Fe(III) | researchgate.net |

| Heavy Rare Earths (e.g., Lu, Y) | Acidic (e.g., 0.1 - 2 M HCl) | Light Rare Earths (e.g., Ce, La) | ssrn.com |

Recovery and Purification of Critical Metals

The demand for critical metals, including non-ferrous metals, rare earth elements, and precious metals, is driven by their use in high-technology and green energy applications. nih.gov Hydrometallurgical processes utilizing solvent extraction with reagents like this compound are essential for recovering these metals from both primary ores and secondary sources like spent batteries and electronic waste. researchgate.net

Hydrometallurgy is a dominant method for processing non-ferrous metals. researchgate.net Solvent extraction plays a key role in these processes, particularly for the separation of cobalt and nickel. After leaching metals from an ore or waste material into an acidic aqueous solution, specific extractants are used to selectively recover the target metals. researchgate.net

Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) is commercially used for cobalt-nickel separation. researchgate.net The process involves contacting the leach liquor with the extractant in an organic diluent. Cobalt is selectively extracted into the organic phase, leaving nickel and other impurities in the aqueous raffinate. The loaded organic phase is then stripped using a strong acid, such as concentrated hydrochloric acid, to recover a purified cobalt solution. researchgate.net This route can achieve efficient stripping of Co(II) and also prevents the oxidation of the extractant. researchgate.net

The separation of individual rare earth elements (REEs) is challenging due to their similar chemical properties. Solvent extraction is the primary industrial method for this task. Organophosphorus extractants, including dithiophosphinic acids, are effective for group separations, particularly for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs). ssrn.comresearchgate.net The extraction of REEs is a cation exchange process, and the efficiency is strongly influenced by the acidity of the aqueous phase. researchgate.net Synergistic extraction, where a mixture of two extractants provides enhanced extraction efficiency and selectivity, is a common strategy. For example, mixtures of bis(2,4,4-trimethylpentyl)dithiophosphinic acid and neutral extractants like trialkyl phosphine (B1218219) oxide have been shown to improve separation factors between yttrium and heavier lanthanides. researchgate.net

While the application of this compound for precious metals like gold and platinum group metals (PGMs) is less common than for base metals, the soft sulfur donors in the molecule suggest a potential affinity for these soft metal ions. scielo.org.za Hydrometallurgical recovery of PGMs typically involves leaching with strong acids and oxidizing agents like aqua regia, followed by separation. scielo.org.zamdpi.com Research into novel extractants is ongoing, with some studies proposing organophosphorus compounds for the selective recovery of these high-value metals from complex leach solutions. researchgate.net

The following table presents research findings on the separation factors achieved for various critical metals using related organophosphorus extractants.

| Metal Pair Separated | Extractant System | Achieved Separation Factor (β) | Reference |

|---|---|---|---|

| Lutetium (Lu) / Yttrium (Y) | ((Dioctylamino)methyl)phenylphosphinic acid | 53.55 | ssrn.com |

| Neodymium (Nd) / Praseodymium (Pr) | Cyanex 302 + D2EHPA | Practical value for separation demonstrated | researcher.life |

| Americium (Am) / Europium (Eu) | Dicyclohexyldithiophosphinic acid + TBP | Up to 800 | researchgate.net |

Process Optimization and Engineering for Extractive Metallurgy

Optimizing solvent extraction processes is crucial for their economic viability and environmental sustainability. Key parameters that are manipulated include the chemical composition of the system (extractant and diluent choice, concentration) and the operating conditions (pH, temperature, phase contact time). nih.govmdpi.comcsic.es

The pH of the aqueous phase is one of the most critical variables, as it directly affects the extraction equilibrium for cation-exchange extractants. unacademy.comnih.gov For instance, the extraction yield of phenolics from litchi pericarp increased as pH rose from 2 to 4 but decreased at higher pH values. nih.gov Similarly, temperature influences both extraction kinetics and equilibrium. researchgate.net While higher temperatures often increase the rate of extraction, they can have a negative effect on the distribution ratio for exothermic extraction reactions. unacademy.comresearchgate.net

Process engineering also focuses on the design of contactors (e.g., mixer-settlers, extraction columns) to ensure efficient mass transfer and phase separation. utwente.nl The development of synergistic solvent systems is a major area of optimization. Adding a second extractant (a synergist) can lead to the formation of a more stable metal complex in the organic phase, significantly enhancing the distribution ratio and selectivity beyond what is achievable with either extractant alone. researcher.liferesearchgate.net For example, adding tri-n-butyl phosphate (B84403) (TBP) or trialkyl phosphine oxide (TRPO) to dithiophosphinic acid systems has been shown to create strong synergistic effects in the extraction of REEs. researchgate.net Furthermore, process design must account for solvent regeneration and recycling to minimize costs and environmental impact. utwente.nl

Computational Fluid Dynamics (CFD) Modeling for Extraction Systems

Computational Fluid Dynamics (CFD) has become a powerful tool for the analysis, design, and optimization of solvent extraction processes used in extractive metallurgy. numberanalytics.comnumberanalytics.com While specific public-domain CFD studies focusing exclusively on this compound are not abundant, the methodologies developed for other solvent extraction systems, particularly those using similar organophosphorus extractants, are directly applicable. CFD modeling provides detailed insights into the complex interplay of fluid dynamics, mass transfer, and chemical reactions within extraction equipment like mixer-settlers, pulsed columns, and centrifugal contactors. barc.gov.in

The primary goal of applying CFD to an extraction system utilizing this compound is to understand and predict the hydrodynamic behavior of the two-phase (aqueous and organic) flow. researchgate.net This involves simulating key phenomena that govern the efficiency of metal extraction.

Key Aspects of CFD Modeling for this compound Systems:

Hydrodynamics and Phase Distribution: CFD models can predict the flow patterns of the organic phase (containing this compound) and the aqueous phase within the extractor. This includes visualizing velocity profiles, identifying regions of poor mixing or stagnation, and predicting the phase distribution and holdup of the dispersed phase. researchgate.net For instance, in a mixer-settler, simulations can optimize impeller design and speed to ensure efficient dispersion of the organic phase into the aqueous solution, thereby maximizing the interfacial area available for mass transfer. researchgate.netresearchgate.net

Droplet Behavior: The extraction process occurs at the interface between the organic and aqueous phases. Therefore, modeling the behavior of the dispersed phase droplets is critical. CFD, coupled with Population Balance Models (PBM), can simulate droplet size distribution by accounting for breakage and coalescence phenomena. barc.gov.inresearchgate.net Understanding these dynamics is crucial as droplet size directly influences both the interfacial area for mass transfer and the subsequent phase separation in the settler.

Mass Transfer and Reaction Kinetics: The ultimate objective of CFD is to predict the mass transfer performance of the extractor. barc.gov.in Models can incorporate species transport equations to simulate the transfer of metal ions from the aqueous phase to the organic phase, complexed with this compound. By integrating reaction kinetics, the model can predict extraction efficiency under various operating conditions.

Equipment Design and Optimization: CFD simulations are instrumental in designing and optimizing industrial-scale equipment. For example, in settlers, CFD can be used to optimize the placement and design of baffles and picket fences to enhance phase separation and minimize entrainment of one phase in another. researchgate.netresearchgate.net This helps in reducing solvent loss and ensuring the purity of the final product. A simulation-based approach allows for the testing of various geometric configurations and operating parameters virtually, reducing the need for extensive and costly experimental work. vito.be

The table below summarizes the typical parameters and models used in CFD simulations of liquid-liquid solvent extraction systems, which would be relevant for modeling a process with this compound.

| Parameter/Phenomenon | CFD Modeling Approach | Significance in Extraction Systems |

| Multiphase Flow | Eulerian-Eulerian or Eulerian-Lagrangian models | Describes the interaction between the aqueous and organic phases. |

| Turbulence | k-ε model, Reynolds Stress Model (RSM) | Captures the turbulent mixing in contactors, which drives dispersion and mass transfer. |

| Droplet Size Distribution | Population Balance Model (PBM) | Predicts the interfacial area available for the metal-extractant reaction. |

| Interphase Mass Transfer | Two-film theory, species transport equations | Quantifies the rate of metal extraction from the aqueous to the organic phase. |

| Equipment Geometry | CAD model import and meshing | Allows for detailed simulation of complex industrial equipment like mixer-settlers. |

By leveraging these modeling capabilities, hydrometallurgists can gain a fundamental understanding of the processes occurring within extraction units, leading to improved design, more efficient operation, and better predictability during scale-up. barc.gov.in

Scale-Up Considerations for Industrial Application

The transition of a solvent extraction process using this compound from laboratory-scale batch tests to a continuous, industrial-scale operation is a complex undertaking that requires careful consideration of numerous chemical and engineering factors. The primary objective is to replicate the separation efficiency achieved in the lab on a much larger scale, ensuring economic viability, operational stability, and safety. Pilot plant trials are a critical intermediate step in this process, providing essential data for the design of the full-scale facility. researchgate.net

Key Scale-Up Challenges and Strategies:

Hydrodynamic Similarity: The hydrodynamic conditions in laboratory mixers (e.g., beakers with magnetic stirrers) are vastly different from those in industrial mixer-settlers. A key challenge is to maintain the same degree of mixing and dispersion to ensure that mass transfer rates are not negatively impacted. Scale-up is often based on principles like maintaining constant power input per unit volume (P/V) or constant impeller tip speed. However, these are just guiding principles, and pilot plant data is crucial for validation. researchgate.net

Phase Separation (Settling): While mixing is important, the two phases must also separate efficiently in the settler. On a large scale, settling characteristics can change significantly. The design of the settler, including its size, aspect ratio, and the use of coalescing aids like picket fences, is critical to minimize entrainment. Entrainment of the organic phase in the aqueous raffinate leads to solvent loss and environmental issues, while aqueous entrainment in the loaded organic can carry impurities downstream. researchgate.net

Reagent Stability and Degradation: In a continuous industrial circuit, the organic solvent, including the this compound extractant and any diluents or modifiers, is subjected to prolonged exposure to chemical reagents, temperature variations, and mechanical stress. Potential degradation of the extractant over many cycles can affect its extraction efficiency and selectivity. mdpi.com Long-duration pilot plant runs are necessary to assess the chemical stability of the solvent and determine the rate of degradation and the need for solvent treatment or replacement. researchgate.net

Heat Effects: The extraction of metals is often an exothermic reaction. While this temperature change may be negligible in small-scale lab tests, the heat generated in large industrial mixers can be significant. Temperature affects reaction kinetics, equilibrium, and the physical properties of the phases (viscosity, density), which in turn influences mixing and settling. The need for heat exchange systems must be evaluated during scale-up.

Impurity Buildup and Crud Formation: Industrial feed solutions are more complex than the synthetic solutions often used in laboratory work. Over time, minor impurities can accumulate in the recycled organic phase. These impurities can interfere with the extraction process or lead to the formation of "crud" – a stable emulsion/solid precipitate at the organic-aqueous interface. Crud can disrupt operations by causing phase disengagement problems and loss of valuable solvent and metal. Pilot plant operations help identify the potential for crud formation and develop strategies for its management. teck.com

Pilot plant studies provide the necessary data to build confidence in the process and design a robust industrial plant. The table below presents typical data obtained from a pilot plant campaign for cobalt-nickel separation, a common application for organophosphorus extractants. While this example uses Cyanex® 272, the principles and parameters are directly analogous to a process using this compound (Cyanex® 301). researchgate.net

| Parameter | Feed Solution (Aqueous) | Loaded Organic | Raffinate (Aqueous) | Extraction Efficiency |

| Flow Rate | 100 L/hr | 150 L/hr | 100 L/hr | N/A |

| Cobalt (g/L) | 1.8 | 1.2 | < 0.01 | > 99.5% |

| Nickel (g/L) | 32.0 | 0.05 | 31.9 | ~ 0.15% |

| pH (Extraction) | 5.5 | N/A | 5.2 | N/A |

| O:A Ratio | N/A | 1.5:1 | N/A | N/A |

Data adapted from pilot plant studies on Co/Ni separation, demonstrating typical performance metrics relevant to scale-up evaluation. researchgate.net

Successful scale-up relies on a combination of theoretical modeling, empirical correlations, and, most importantly, data generated from continuous pilot plant operations that closely mimic the conditions of the proposed industrial circuit. researchgate.net

Surface Chemistry and Tribological Performance of Dioctylthiophosphinic Acid

Self-Assembly and Adsorption Phenomena on Solid Surfaces

The interaction of dioctylthiophosphinic acid with solid surfaces is governed by the strong affinity of the thiophosphinic acid head group for metal oxides. This interaction drives the adsorption and self-organization of the molecules at the solid-liquid interface, forming structured molecular layers that modify the surface properties.

Formation of Self-Assembled Monolayers (SAMs) on Metallic Substrates (e.g., Steel)

This compound is expected to form self-assembled monolayers (SAMs) on metallic substrates, particularly those with a native oxide layer like steel. This process is analogous to the well-documented formation of SAMs by alkylphosphonic acids on various metals and their oxides. mdpi.comresearchgate.netresearchgate.net The formation of these layers is a spontaneous process where the active molecules in a solution adsorb onto the metal surface to create a densely packed molecular film. mdpi.com

The mechanism for phosphonic acids, which serves as a strong model, involves several steps:

Hydrogen Bonding : An initial hydrogen bond forms between the acid head group and the hydroxyl groups present on the metal oxide surface. mdpi.com

Condensation Reaction : An acid-base catalyzed reaction occurs between the P-OH groups of the acid and the M-OH groups (where M is a metal) on the surface. This reaction forms robust, covalent metal-O-P bonds, which can be mono-, bi-, or tridentate, anchoring the molecules to the substrate. mdpi.comresearchgate.net

Supramolecular Organization : The hydrophobic alkyl chains (in this case, octyl groups) extend away from the surface. Van der Waals forces and hydrogen bonds between these chains promote a high degree of order, leading to a compact, well-organized monolayer. researchgate.net

This self-assembly process results in a hydrophobic surface that can act as a protective barrier, for instance, against corrosion. researchgate.net The quality and compactness of the SAM can be influenced by factors such as temperature and the specific composition of the metallic substrate. mdpi.comresearchgate.net

Adsorption Kinetics and Thermodynamics at Interfaces

The adsorption of surface-active molecules like this compound is a dynamic process that eventually reaches a thermodynamic equilibrium. ubbcluj.ro The study of adsorption kinetics and thermodynamics provides insight into the efficiency, spontaneity, and nature of the interaction between the molecule and the surface.

Adsorption Kinetics : Kinetic models are used to describe the rate at which the adsorbate accumulates on the adsorbent surface. The pseudo-second-order kinetic model often provides a good fit for such chemisorption processes, suggesting that the rate-limiting step involves the chemical bonding between the adsorbate and the surface. researchgate.netsciencepublishinggroup.com The process typically shows rapid initial adsorption due to the availability of vacant sites on the surface, which then slows as equilibrium is approached. eeer.org

Adsorption Thermodynamics : Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are crucial for understanding the feasibility and nature of the adsorption process. ubbcluj.romdpi.com

Gibbs Free Energy (ΔG°) : A negative value of ΔG° indicates that the adsorption process is spontaneous. mdpi.com The magnitude of ΔG° can also suggest the type of adsorption; values more negative than -20 kJ/mol typically indicate physisorption (electrostatic interactions), while values more negative than -40 kJ/mol suggest chemisorption (covalent bonding). mdpi.com Processes involving both are common.

Enthalpy (ΔH°) : This parameter reveals whether the adsorption is exothermic (negative ΔH°) or endothermic (positive ΔH°). Exothermic processes are favored at lower temperatures, while endothermic ones are favored at higher temperatures. researchgate.netmdpi.com

Entropy (ΔS°) : This value reflects the change in randomness at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in disorder, which can occur if, for example, solvent molecules are displaced from the surface by the adsorbate molecules. mdpi.com

The table below summarizes typical thermodynamic parameters for the chemisorption of organic molecules on metallic surfaces.

| Thermodynamic Parameter | Typical Value Range | Implication for Adsorption |

| Gibbs Free Energy (ΔG°) | -20 to -80 kJ/mol | Spontaneous process, predominantly chemisorption |

| Enthalpy (ΔH°) | -40 to -120 kJ/mol | Exothermic process, strong chemical bond formation |

| Entropy (ΔS°) | Varies | Can be positive or negative depending on system changes |

This table presents representative data for chemisorption processes and is not specific to this compound.

Interfacial Interactions and Lubrication Mechanisms

In tribological applications, this compound is expected to function as a boundary lubricant additive. Its molecules adsorb on the rubbing surfaces to form a protective film that prevents direct metal-to-metal contact, thereby reducing friction and wear.

Investigation of Tribological Interfaces at Extreme Conditions (e.g., High Temperature)

The performance of lubricants at high temperatures is critical in many applications, such as in automotive engines and industrial forging. mdpi.commdpi.com Organophosphorus and organosulfur compounds are known to be effective under such extreme conditions. researchgate.netmdpi.com

At elevated temperatures, these additives undergo tribochemical reactions with the metallic surfaces. mdpi.com For instance, phosphate (B84403) esters can form lubricious polymeric films from the vapor phase on sliding surfaces at temperatures up to 700°C. researchgate.net Similarly, additives containing both phosphorus and sulfur, like dialkyl dithiophosphates, react under heat and pressure to form a complex tribofilm. This film is often described as a glassy, amorphous phosphate or polyphosphate matrix embedded with metal sulfides (e.g., iron sulfide). mdpi.commdpi.com

The thiophosphinic acid moiety, containing both phosphorus and sulfur, would likely form a similar durable tribofilm. This film's ability to withstand high temperatures and loads is crucial for providing effective lubrication and preventing catastrophic failure of components. mdpi.com The presence of sulfur is particularly beneficial as it often leads to the formation of sulfide (B99878) layers that are ductile and have low shear strength, contributing to friction reduction. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a molecular "fingerprint" of dioctylthiophosphinic acid. kuleuven.beirdg.org These methods probe the vibrational energy states of the molecule's covalent bonds, offering information on functional groups and molecular structure. mdpi.com

Key vibrational modes for dialkylthiophosphinic acids include stretching and bending vibrations of the P=S, P-O, O-H, and C-H bonds. The P=S stretching vibration is particularly characteristic and typically appears in a distinguishable region of the Raman spectrum, provided it is not obscured by other vibrations like those from aromatic rings. irdg.org For similar compounds, C-H deformation and P-O-H vibration bands have been identified. researchgate.net

Table 1: Representative Vibrational Frequencies for Dialkylthiophosphinic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | IR |

| C-H Stretch (alkyl) | 2850 - 2960 | IR, Raman |

| C-H Deformation (alkyl) | ~1467 | IR, Raman |

| P=S Stretch | 600 - 700 | Raman |

| P-O Stretch | 900 - 1050 | IR |

Organophosphorus compounds containing both sulfur and oxygen can theoretically exist in two tautomeric forms: the thione form (>P(S)OH) and the thiol form (>P(O)SH). researchgate.net For dialkylthiophosphinic acids, including this compound, theoretical and experimental studies have shown that the equilibrium lies overwhelmingly in favor of the thione tautomer. researchgate.net This form is significantly more stable. researchgate.net While the esters of both tautomers can be isolated as distinct species, the acid itself exists predominantly as the thione. researchgate.net This preference is a critical aspect of its molecular structure and reactivity. The process of tautomerization, or the conversion between these forms, is thought to be facilitated by intermolecular proton transfer, potentially mediated by other molecules like water or alcohols. researchgate.net

Isotopic labeling is a powerful technique used to definitively assign specific vibrational modes within a complex spectrum. wikipedia.orglibretexts.org By replacing an atom with one of its heavier isotopes, the vibrational frequency of the bonds involving that atom will decrease, a phenomenon known as a downshift. libretexts.orgajchem-a.com

For this compound, the most common application of this technique would be deuteration, where the acidic proton of the hydroxyl group (-OH) is replaced with deuterium (B1214612) (-OD). wikipedia.org This substitution would cause a significant shift to a lower wavenumber for all vibrational modes involving the acidic proton, most notably the O-H stretching and P-O-H bending vibrations. rsc.org Observing this shift allows for the unambiguous assignment of these bands in the IR and Raman spectra, distinguishing them from other vibrations, such as C-H modes, that occur in similar spectral regions. This method provides crucial confirmation for vibrational assignments derived from theoretical calculations or empirical data. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise chemical structure and connectivity of this compound in solution. huji.ac.il It provides detailed information about the chemical environment of NMR-active nuclei, primarily ¹H (proton) and ³¹P (phosphorus). rsc.org

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds due to its wide chemical shift range and the direct insight it provides into the phosphorus atom's coordination and electronic environment. huji.ac.iloxinst.com For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, indicative of the single phosphorus environment. The chemical shift for the closely related isomer, bis(2,4,4-trimethylpentyl)monothiophosphinic acid (the main component of Cyanex 302), provides a reference for the expected chemical shift region. researchgate.net The presence of impurities or degradation products, such as the corresponding dithiophosphinic acid or phosphinic acid, can also be readily identified by their distinct ³¹P chemical shifts. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the structure of the organic alkyl chains. For this compound, the ¹H NMR spectrum would be complex, showing a series of overlapping multiplets in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the CH₃ and CH₂ groups of the two octyl chains. The proton of the P-OH group would likely appear as a broad singlet at a downfield chemical shift, though its visibility can be affected by the solvent and concentration.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Information Provided |

|---|---|---|---|

| ³¹P | ~70 - 90 ppm | Singlet | Confirms phosphorus oxidation state and thione environment. |

| ¹H (P-OH) | Variable (downfield) | Broad Singlet | Identifies the acidic proton. |

| ¹H (-CH₂-P) | ~1.5 - 2.5 ppm | Multiplet | Shows protons on carbons adjacent to phosphorus. |

| ¹H (-CH₂-)n | ~1.2 - 1.6 ppm | Multiplet | Corresponds to the bulk of the octyl chain methylene (B1212753) groups. |

| ¹H (-CH₃) | ~0.8 - 1.0 ppm | Triplet | Identifies the terminal methyl groups of the octyl chains. |

To fully resolve the complex ¹H NMR spectrum and confirm the atomic connectivity, advanced 2D NMR techniques would be employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the mapping of adjacent protons along the octyl chains, starting from the terminal methyl group and moving inwards.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connection of the octyl chains to the phosphorus atom by showing a correlation from the protons on the first methylene group of the chain to the phosphorus atom (if a ¹H-¹³P HMBC is performed) or the carbon of that methylene group to the phosphorus atom.

These advanced methods provide unambiguous confirmation of the molecule's covalent framework in solution.

X-ray Crystallography and Diffraction Studies of this compound Derivatives

While this compound itself is an oil and not readily crystallizable, its derivatives, such as metal complexes or salts, can often be prepared as stable, crystalline solids. unirioja.es Single-crystal X-ray diffraction analysis of these derivatives provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. beilstein-journals.orgnih.gov

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| bis(2,4,4-trimethylpentyl)monothiophosphinic acid |

| bis(2,4,4-trimethylpentyl)dithiophosphinic acid |

| Deuterium |

Theoretical Chemistry and Computational Modeling of Dioctylthiophosphinic Acid Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in exploring the fundamental electronic properties that govern the chemical nature of dioctylthiophosphinic acid.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. For this compound, DFT calculations would typically involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) to model the system accurately.

Key molecular properties of this compound that can be elucidated using DFT include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground electronic state.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Analysis of the Mulliken or Natural Bond Orbital (NBO) charges to identify electron-rich and electron-deficient regions within the molecule, which is key to understanding its interaction with other chemical species.

Spectroscopic Properties: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Table 1: Exemplary DFT-Calculated Properties of a Dialkylthiophosphinic Acid This table presents hypothetical data to illustrate the output of DFT calculations for a generic dialkylthiophosphinic acid, as specific data for the dioctyl derivative is not readily available in published literature.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| P=S Bond Length | 1.95 Å |

| P-O Bond Length | 1.62 Å |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study reaction mechanisms and transition states. For this compound, these calculations could be used to investigate its role in processes such as solvent extraction of metal ions. By mapping the potential energy surface, researchers can identify the lowest energy pathways for chemical reactions, calculate activation energies, and characterize the structure of transition states. This information is vital for understanding the kinetics and thermodynamics of reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules.

The long octyl chains of this compound provide significant conformational flexibility. MD simulations can track the motions of these chains over time, revealing the preferred conformations of the molecule in different environments, such as in a nonpolar organic solvent or at a liquid-liquid interface. Understanding the conformational landscape is crucial, as the shape of the molecule can influence its ability to act as an extractant or ligand.

MD simulations are particularly useful for studying intermolecular interactions. By simulating this compound in a solvent box, it is possible to calculate the free energy of solvation, which quantifies how favorably the molecule interacts with the solvent. Furthermore, the interaction energies between this compound and other molecules, such as metal ions or other extractants, can be computed. These calculations are essential for predicting the efficiency of solvent extraction systems.

Table 2: Illustrative Interaction Energies from Molecular Dynamics Simulations This table provides a hypothetical example of interaction energies that could be calculated for this compound with a metal ion in a solvent extraction system.

| Interacting Species | Interaction Energy (kcal/mol) |

|---|---|

| This compound - Metal Ion (e.g., Zn2+) | -45.5 |

| This compound - Water | -12.3 |

| This compound - Organic Solvent (e.g., Kerosene) | -8.7 |

Predictive Modeling of Chemical Behavior in Complex Systems

The ultimate goal of computational modeling is to predict the behavior of chemical systems. By combining quantum chemical calculations with molecular dynamics simulations, it is possible to develop predictive models for the performance of this compound in various applications. For instance, in hydrometallurgy, these models could predict the selectivity of this compound for different metal ions under varying conditions of pH and temperature. Such predictive capabilities can accelerate the design and optimization of industrial processes by reducing the need for extensive and costly experimental work.

Analytical Methodologies for Detection and Characterization of Dioctylthiophosphinic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating dioctylthiophosphinic acid from complex mixtures. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the desired sensitivity and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

An analysis of a related compound, octylphosphonic acid, utilizes a mixed-mode column with a mobile phase of acetonitrile (B52724) and water containing a formic acid buffer. sielc.com For dioctylphosphinic acid, a similar reversed-phase HPLC method can be employed with a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of acid is important; for mass spectrometry-compatible methods, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

A variety of detectors can be coupled with HPLC for the quantification of this compound:

Diode Array Detector (DAD): This detector measures the absorbance of the analyte across a range of UV-Vis wavelengths. mdpi.commdpi.com While practical and cost-effective, its sensitivity depends on the presence of a suitable chromophore in the molecule.

Charged Aerosol Detector (CAD): CAD is a universal detector that can measure any non-volatile analyte. It works by nebulizing the column eluent, creating charged particles that are then measured by an electrometer. This makes it suitable for compounds like this compound that may lack a strong UV-absorbing chromophore. sielc.com

Pre-column Derivatization: To enhance detection sensitivity and selectivity, especially for UV-Vis or fluorescence detection, a derivatization step can be introduced. This involves reacting the thiol group in the molecule with a reagent to form a product with strong absorption or fluorescence properties. For instance, other aliphatic thiols have been successfully determined after pre-column derivatization with ethacrynic acid, which forms adducts detectable at 273 nm. nih.gov

Table 1: Example HPLC Conditions for Related Phosphinic/Phosphonic Acids

| Compound | Column Type | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Dioctylphosphinic acid | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | MS, UV | sielc.com |

| Octylphosphonic acid | Newcrom A (Mixed-Mode) | MeCN/H₂O (25/75) with 0.5% Formic Acid | CAD | sielc.com |

| Alkylphenols (General HPLC Example) | ODS Hypersil C-18 | Acetonitrile/Water (90/10) with 0.01% Acetic Acid | DAD | mdpi.com |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. drawellanalytical.com For organophosphorus compounds, GC coupled with mass spectrometry (GC-MS) is a commonly used and highly effective analytical method. sci-hub.se The U.S. EPA Method 8141B, for instance, outlines the determination of organophosphorus compounds using GC. cromlab-instruments.es

The typical workflow for GC-MS analysis involves:

Sample Preparation: This is a critical step and often involves an extraction technique to isolate the analyte from the sample matrix. Solid-phase extraction (SPE) is frequently used for this purpose. sci-hub.sercaap.pt

Injection and Vaporization: The extracted sample is injected into the GC, where it is vaporized at a high temperature.

Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases. A low-polarity silarylene phase column, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, is often effective for organophosphorus compounds. cromlab-instruments.es

Detection: As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification with high confidence. rcaap.pt

GC-MS offers excellent sensitivity and selectivity, making it suitable for trace-level analysis of organophosphorus compounds in complex environmental or biological samples. cromlab-instruments.esnih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, provide enhanced analytical capabilities. For this compound, coupling a separation technique like liquid chromatography with a highly sensitive detection method like mass spectrometry is particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.net This technique is ideal for the analysis of this compound as it does not require the analyte to be volatile and can handle complex matrices.

In a typical LC-MS setup, the analyte is first separated on an HPLC column. The eluent from the column is then introduced into the ion source of the mass spectrometer (e.g., an electrospray ionization, ESI, source), where molecules are ionized. These ions are then analyzed by the mass analyzer. A study on the analysis of fatty acids and acylglycerols employed a reverse-phase HPLC system coupled to a quadrupole-time-of-flight (Q-ToF) mass spectrometer. unipi.it This high-resolution mass spectrometry (HR-MS) approach allows for the precise determination of molecular masses, aiding in the unequivocal identification of compounds and the characterization of unknown metabolites or degradation products. unipi.itnih.gov An LC-QTOF/MS system would be highly effective for identifying this compound and profiling related impurities in a sample.

This compound is a well-known extractant for various metals. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental analysis technique with extremely low detection limits, making it ideal for quantifying the metal content in samples. When coupled with a separation technique like HPLC or Capillary Electrophoresis (CE), it becomes a powerful tool for speciation analysis—that is, identifying and quantifying the different forms of an element in a sample. researchgate.netnih.gov

For analyzing metal complexes of this compound, a hyphenated HPLC-ICP-MS system could be used. The process would involve:

Separating the different metal-dioctylthiophosphinate complexes from each other and from the free ligand using HPLC.

Introducing the eluent from the HPLC column directly into the plasma of the ICP-MS.

The high-temperature plasma atomizes and ionizes all elements in the sample.

The mass spectrometer then detects and quantifies the specific metal isotopes, allowing for the determination of which metals are complexed and in what quantity.

This approach has been used to study the speciation of metal-containing drugs and their interaction with proteins, demonstrating its utility in tracking metal-ligand complexes. nih.govmdpi.com

Spectrophotometric and Electrochemical Analytical Approaches

Spectrophotometric and electrochemical methods offer simpler and often more rapid alternatives to chromatographic techniques, although they may have limitations in selectivity.

Spectrophotometric Methods: These techniques are based on measuring the absorption of light by a colored compound. For this compound, a direct measurement might be difficult if the molecule itself does not absorb strongly in the UV-Visible range. Therefore, a common approach is to use a reagent that reacts with the analyte to produce a colored product. nih.gov For example, to determine the efficiency of a related phosphonic acid as a metal extractant, the concentration of metal ions in the aqueous phase before and after extraction was determined spectrophotometrically by forming a colored complex with the reagent Arsenazo III. f1000research.com A similar principle could be applied to assess the metal extraction performance of this compound.

Electrochemical Analytical Approaches: Electrochemical methods measure changes in electrical properties (like current or potential) resulting from a chemical reaction involving the analyte. scirp.org These techniques are known for their high sensitivity, rapid response, and potential for miniaturization. nih.gov For organophosphorus compounds, methods have been developed that rely on their hydrolysis to generate an electrochemically active product, such as p-nitrophenol, which can then be detected. rsc.org While many electrochemical sensors for organophosphorus compounds are biosensors based on enzyme inhibition, non-enzymatic sensors using chemically modified electrodes are also being developed. mdpi.com A method for this compound could potentially be designed by targeting the thiol group for a specific electrochemical oxidation or reduction reaction at the surface of a modified electrode.

Table 2: Summary of Analytical Techniques

| Technique Category | Specific Method | Principle | Primary Application for this compound |

|---|---|---|---|

| Chromatographic | HPLC-DAD/CAD | Separation based on polarity, detection via UV absorption or light scattering. | Quantification in solutions, process monitoring. |

| GC-MS | Separation of volatile compounds based on boiling point/polarity, with mass-based identification. | Trace analysis in complex matrices (if derivatized to be volatile). | |

| Hyphenated | LC-MS | HPLC separation combined with sensitive and selective mass detection. | Identification and quantification of the acid and its degradation products. |

| HPLC-ICP-MS | HPLC separation of metal complexes followed by elemental quantification. | Speciation and quantification of metal-dioctylthiophosphinate complexes. | |

| Other | Spectrophotometry | Measurement of light absorption by a colored complex formed with the analyte or a related species. | Rapid quantification in simple matrices; assessing metal extraction efficiency. |

| Electrochemical Methods | Measurement of an electrical signal generated from a redox reaction of the analyte. | Potential for in-situ and real-time monitoring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.